molecular formula C21H13Br2N3O2 B11204446 3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

Cat. No.: B11204446
M. Wt: 499.2 g/mol
InChI Key: CDFSMYBBSFIMBC-UHFFFAOYSA-N
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Description

3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with bromine atoms and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling reactions: The final step involves coupling the oxadiazole derivative with a brominated benzamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced depending on the reagents used.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    EDCI: Used for coupling reactions.

    Bases: Such as triethylamine, used to deprotonate intermediates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of brominated compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the oxadiazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is unique due to the presence of both bromine atoms and the oxadiazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H13Br2N3O2

Molecular Weight

499.2 g/mol

IUPAC Name

3-bromo-N-[4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C21H13Br2N3O2/c22-16-5-1-3-14(11-16)20(27)24-18-9-7-13(8-10-18)19-25-21(28-26-19)15-4-2-6-17(23)12-15/h1-12H,(H,24,27)

InChI Key

CDFSMYBBSFIMBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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